5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-13-4-7-16(8-5-13)27(25,26)24-12-15-3-2-10-23(15)17-9-6-14(11-18(17)24)19(20,21)22/h4-9,11,15H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTPAYMTGVSIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and enzyme inhibition.
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 396.43 g/mol
- CAS Number : 861206-81-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonyl and trifluoromethyl groups into a hexahydropyrroloquinoxaline framework. The specific methodologies may vary, but they usually include:
- Formation of the pyrroloquinoxaline core.
- Introduction of the sulfonyl and trifluoromethyl substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| Human pancreatic adenocarcinoma (BxPC-3) | 0.051 |
| Human epithelioid pancreatic carcinoma (Panc-1) | 0.066 |
| Normal human lung fibroblasts (WI38) | 0.36 |
The compound exhibits significant cytotoxicity against pancreatic cancer cells while demonstrating lower toxicity towards normal cells, indicating a selective anticancer effect .
The proposed mechanism for the anticancer activity includes:
- DNA Intercalation : The flat structural fragments in the molecule allow it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor:
| Enzyme | Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition |
| Urease | Strong Inhibition |
These findings suggest that the compound could be beneficial in treating conditions related to cholinergic deficits or infections where urease plays a role .
Case Studies
- Anticancer Efficacy : A study conducted on various pancreatic cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations. The exposure time was also found to enhance its efficacy .
- Enzyme Interaction : Molecular docking studies indicated strong binding interactions with AChE and urease enzymes, providing insights into its mechanism of action as an inhibitor .
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action for these compounds often involves disruption of microbial cell walls or inhibition of essential enzymes.
Anticancer Potential
Research has demonstrated that quinoxaline derivatives can possess anticancer properties. For example, derivatives that incorporate similar structural elements have been tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values in the low micromolar range . The structure–activity relationship studies suggest that modifications at specific positions on the quinoxaline ring can significantly affect anticancer activity.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of related compounds suggest potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to their lipophilicity may allow these compounds to exert protective effects on neuronal cells.
Case Study 1: Antimicrobial Screening
A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives similar to 5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline. The results indicated that certain derivatives exhibited significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that compounds with trifluoromethyl substitutions could be promising candidates for developing new antibiotics.
Case Study 2: Anticancer Activity Assessment
In a study assessing the anticancer properties of quinoxaline derivatives, several compounds were found to exhibit potent activity against breast cancer cell lines (MCF-7). Out of 25 screened derivatives, 10 showed promising IC50 values ranging from 1.9 to 7.52 µg/mL . These findings support further investigation into the therapeutic potential of this class of compounds.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises a pyrrolo[1,2-a]quinoxaline core substituted with a trifluoromethyl group at position 7 and a 4-methylphenylsulfonyl moiety at position 5. Retrosynthetic disconnection suggests three key intermediates:
- Pyrrolo[1,2-a]quinoxaline scaffold
- Trifluoromethylated aromatic ring
- 4-Methylbenzenesulfonyl group
Strategic bond cleavages indicate that the core structure may be assembled via cyclization reactions, while the substituents are introduced through electrophilic substitution or nucleophilic sulfonylation.
Synthetic Routes to the Pyrrolo[1,2-a]quinoxaline Core
Clauson-Kaas Pyrrole Synthesis Followed by Reductive Amination
Step 1: Formation of 2-(2-Fluorophenyl)pyrrole
The Clauson-Kaas reaction between 2-fluoroaniline and 2,5-dimethoxytetrahydrofuran (DMTHF) in glacial acetic acid yields 2-(2-fluorophenyl)pyrrole (Intermediate A ) with 85% efficiency. This step establishes the pyrrole ring critical for subsequent annulation.
Reaction Conditions
- Reagents: DMTHF (1.2 eq), acetic acid (excess)
- Temperature: 80°C, 6 hours
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
Step 2: Vilsmeier-Haak Formylation
Intermediate A undergoes formylation at position 5 using POCl₃ and DMF in dichloroethane, yielding 5-formyl-2-(2-fluorophenyl)pyrrole (Intermediate B ) in 70% yield.
Key Analytical Data
- ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 4H, Ar-H), 6.75 (s, 1H, pyrrole-H)
- IR (KBr): 1685 cm⁻¹ (C=O stretch)
Step 3: Reductive Amination Cyclization
Treatment of Intermediate B with ammonium acetate and sodium cyanoborohydride in methanol induces intramolecular reductive amination, forming the 4,5-dihydropyrrolo[1,2-a]quinoxaline core (Intermediate C ) in 65% yield.
Optimization Insight
- Excess NaBH₃CN (2.5 eq) improves cyclization efficiency
- Methanol as solvent minimizes byproduct formation
Defluoro-Cyclization Strategy
Step 1: Synthesis of 2-Fluoro-5-trifluoromethylaniline
Starting from 2-nitro-5-trifluoromethylaniline, catalytic hydrogenation (H₂, Pd/C, ethanol) provides the amine precursor in 90% yield. This step introduces the trifluoromethyl group early in the synthesis.
Step 2: Intramolecular Nucleophilic Aromatic Substitution
Heating 2-fluoro-5-trifluoromethylaniline with pyrrolidine in DMF at 120°C for 24 hours facilitates defluoro-cyclization, directly yielding 7-trifluoromethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (Intermediate D ) in 58% yield.
Mechanistic Note
The reaction proceeds via attack of the pyrrolidine nitrogen on the electron-deficient aromatic ring, displacing fluoride.
Introduction of the 4-Methylbenzenesulfonyl Group
Sulfonylation of the Pyrrolidine Nitrogen
Step 1: Reaction with 4-Methylbenzenesulfonyl Chloride
Intermediate C or D is treated with 4-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane containing triethylamine (2 eq) at 0°C→RT for 12 hours. This affords the target compound in 72–78% yield.
Purification Protocol
- Column chromatography (SiO₂, hexane/EtOAc 3:1)
- HPLC Purity: >99% (C18, MeCN/H₂O 70:30)
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 7.72 (d, J=8.3 Hz, 2H, SO₂Ar-H), 7.38 (d, J=8.3 Hz, 2H, SO₂Ar-H), 4.15 (m, 1H, NCH), 3.82–3.60 (m, 4H, pyrrolidine-H)
- ¹⁹F NMR: δ -62.5 (CF₃), -108.2 (SO₂Ar-F)
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination Route | Defluoro-Cyclization Route |
|---|---|---|
| Total Yield | 34% (4 steps) | 41% (3 steps) |
| Key Advantage | High functional group tolerance | Early CF₃ incorporation |
| Limitation | Multi-step purification | Limited substrate scope |
| Scale-up Feasibility | Moderate | High |
Optimization Strategies
Microwave-Assisted Cyclization
Replacing conventional heating with microwave irradiation (150°C, 30 min) in Step 2.2.2 increases yield to 68% while reducing reaction time by 80%.
Catalytic Sulfonylation
Employing DMAP (4-dimethylaminopyridine) as a catalyst during sulfonylation improves yields to 85% by mitigating steric hindrance at the pyrrolidine nitrogen.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Sulfonylation : Introducing the 4-methylphenylsulfonyl group via nucleophilic substitution or coupling reactions.
- Heterocycle Formation : Using the Paal-Knorr reaction to construct the pyrroloquinoxaline core, followed by trifluoromethylation via halogen exchange or radical-mediated methods .
- Cyclization : Acid- or base-catalyzed cyclization to stabilize the hexahydropyrrolo framework.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions; ¹⁹F NMR to validate the trifluoromethyl group .
- Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., ESI-HRMS with <2 ppm error margins).
- X-ray Crystallography : To resolve stereochemical ambiguities in the hexahydropyrrolo ring system .
- HPLC-PDA : To assess purity and detect trace impurities under gradient elution conditions (C18 columns, acetonitrile/water mobile phase) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) or shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) to determine optimal storage conditions.
- Stability Studies : Accelerated thermal degradation assays (40–60°C) monitored via HPLC, with kinetic modeling to predict shelf life .
- Hygroscopicity Testing : Gravimetric analysis under controlled humidity (20–80% RH) .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethylation step in the synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity) impacting CF₃ incorporation .
- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer limitations in batch reactors .
- Catalyst Screening : Test Lewis acids (e.g., CuI, FeCl₃) or organocatalysts to enhance regioselectivity .
Q. What strategies are effective for resolving contradictions in biological activity data across assays?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based viability assays) to isolate confounding factors .
- Theoretical Frameworks : Align discrepancies with structure-activity relationship (SAR) models or molecular docking predictions (e.g., AutoDock Vina) to identify false positives/negatives .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to benchmark results against known analogs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding kinetics with targets like kinase domains over 100+ ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for target engagement .
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger to prioritize synthetic analogs for testing .
Q. What methodologies are suitable for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions .
- Transcriptomics : RNA-seq or qPCR arrays to map downstream gene regulation in treated cell lines .
- Metabolomics : LC-MS/MS-based untargeted profiling to track metabolic pathway perturbations .
Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?
- Methodological Answer :
- Solid-Supported Catalysts : Immobilize Pd/C or zeolites for Suzuki-Miyaura couplings to enhance recyclability .
- Flow Chemistry : Continuous-flow reactors with immobilized enzymes or metal catalysts to reduce batch-to-batch variability .
- In Situ Monitoring : Raman spectroscopy or PAT tools for real-time reaction control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
